6-Bromo-5-chloro-3-methyl-1H-indole
Overview
Description
6-Bromo-5-chloro-3-methyl-1H-indole is a chemical compound that has been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs . It is also known as methyl 5-bromo-6-chloro-1H-indole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of 6-Bromo-5-chloro-3-methyl-1H-indole is C10H7BrClNO2, and its molecular weight is 288.53 . Another related compound, 6-Bromo-3-methyl-1H-indole, has a molecular formula of C9H8BrN and a molecular weight of 210.07 .Physical And Chemical Properties Analysis
6-Bromo-5-chloro-3-methyl-1H-indole is a solid at room temperature .Scientific Research Applications
Indole Synthesis and Applications
Indole alkaloids have been a significant inspiration for organic chemists, leading to the development of various methods for indole synthesis. The classification of all indole syntheses has been fragmented across organic chemistry literature, but a comprehensive framework for this classification has been presented, emphasizing the strategic approaches and the historical and current state of the art in indole construction. This classification aims to avoid duplication and direct efforts towards real challenges in indole synthesis. Indole derivatives possess a wide range of biological activities, making them significant in pharmaceutical applications. The importance of indoles is highlighted by their high affinity to bind with most biological targets, leading to the development of numerous bioactive compounds and therapeutic molecules (Taber & Tirunahari, 2011).
Indole Derivatives in Cancer Treatment
Indole-containing compounds have been designed and synthesized to obtain potent and orally bioavailable inhibitors with high binding affinities to target proteins and low nanomolar potencies in inhibiting cell growth in specific cell lines. One such compound showed significant antitumor activity in various cancer models in mice. The compound's high binding affinity to target proteins was determined through structural analysis, indicating its potential as a potent, selective, and orally active inhibitor (Zhao et al., 2017).
Indole Derivatives in Neurological Studies
Indole derivatives have also been synthesized and evaluated for their potential in neurological studies. For instance, certain indole-containing compounds were tested as potential PET tracers for α7 nicotinic acetylcholine receptors in mice. The synthesis of these compounds, their in vivo evaluation, and their ability to penetrate the blood-brain barrier and label neuronal receptors highlight their potential use in studying neurological conditions (Gao et al., 2012).
Indole Derivatives in Anti-Inflammatory and Analgesic Research
Several indole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were tested in various animal models, revealing their potential as effective anti-inflammatory and analgesic agents, comparable or even superior to existing drugs. The studies emphasize the importance of structural features and chemical modifications in optimizing the biological activities of indole derivatives (Muchowski et al., 1985).
Safety And Hazards
The safety information for 6-Bromo-5-chloro-3-methyl-1H-indole indicates that it is potentially harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 6-Bromo-5-chloro-3-methyl-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
6-bromo-5-chloro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKXROVPFAVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-3-methyl-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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